molecular formula C10H9ClN2S B6340673 5-Chloro-3-[(2-methylphenyl)methyl]-1,2,4-thiadiazole CAS No. 1029718-70-4

5-Chloro-3-[(2-methylphenyl)methyl]-1,2,4-thiadiazole

Cat. No. B6340673
CAS RN: 1029718-70-4
M. Wt: 224.71 g/mol
InChI Key: VTJMSYJHEVMLEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-3-[(2-methylphenyl)methyl]-1,2,4-thiadiazole (5-Cl-3-MPMT) is an important organic compound used in various scientific and industrial applications. It is a heterocyclic compound containing a thiadiazole ring system, which is a five-membered ring composed of two nitrogen atoms and three carbon atoms. 5-Cl-3-MPMT has been widely studied for its versatile properties, such as its ability to form complexes with transition metals, its potential as an inhibitor of enzymes, and its ability to act as a photosensitizer.

Scientific Research Applications

5-Chloro-3-[(2-methylphenyl)methyl]-1,2,4-thiadiazole has a wide range of scientific and industrial applications. It has been used as an inhibitor of enzymes and as a photosensitizer in photodynamic therapy. It has also been used as a ligand in complexes with transition metals, and it has been studied for its potential use as a corrosion inhibitor in steel. Additionally, 5-Chloro-3-[(2-methylphenyl)methyl]-1,2,4-thiadiazole has been studied as a potential inhibitor of cancer cell growth, and it has been used as a reagent in organic synthesis.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-Chloro-3-[(2-methylphenyl)methyl]-1,2,4-thiadiazole in laboratory experiments is its versatility. It can be used as an inhibitor of enzymes and proteins, as a photosensitizer in photodynamic therapy, and as a reagent in organic synthesis. Additionally, it has been shown to form complexes with transition metals, which can lead to the inhibition of corrosion. The main limitation of using 5-Chloro-3-[(2-methylphenyl)methyl]-1,2,4-thiadiazole in laboratory experiments is that it is not fully understood, so its effects on biochemical and physiological processes are not yet fully understood.

Future Directions

There are several potential future directions for the use of 5-Chloro-3-[(2-methylphenyl)methyl]-1,2,4-thiadiazole. First, further research is needed to better understand the biochemical and physiological effects of the compound. Additionally, further research is needed to explore the potential use of 5-Chloro-3-[(2-methylphenyl)methyl]-1,2,4-thiadiazole as an inhibitor of cancer cell growth and as a corrosion inhibitor. Finally, further research is needed to explore the potential of 5-Chloro-3-[(2-methylphenyl)methyl]-1,2,4-thiadiazole as a photosensitizer in photodynamic therapy.

Synthesis Methods

5-Chloro-3-[(2-methylphenyl)methyl]-1,2,4-thiadiazole can be synthesized by a variety of methods, including the reaction of 2-methylphenylmethyl chloride with thiourea in the presence of a base, the reaction of 2-methylphenylmethyl chloride with thiourea and an acid catalyst, and the reaction of 2-methylphenylmethyl chloride with thiourea and a base catalyst. The reaction of 2-methylphenylmethyl chloride with thiourea and an acid catalyst is the most commonly used method, as it is the most efficient and produces the highest yields. The reaction is typically carried out at temperatures between 0 and 25°C, and the reaction time can vary from several hours to several days, depending on the reaction conditions.

properties

IUPAC Name

5-chloro-3-[(2-methylphenyl)methyl]-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2S/c1-7-4-2-3-5-8(7)6-9-12-10(11)14-13-9/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTJMSYJHEVMLEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC2=NSC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-[(2-methylphenyl)methyl]-1,2,4-thiadiazole

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